

# A Comparative Analysis of AMG-548 and AMG 510 (Sotorasib) Efficacy

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## Compound of Interest

Compound Name: AMG-548 dihydrochloride

Cat. No.: B15379642

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A Note on Data Availability: Publicly available information on the in vivo efficacy of AMG-548, a selective p38 $\alpha$  inhibitor, is limited. While early clinical trials were initiated, detailed efficacy results have not been widely published. It has been reported that despite its potent in vitro activity, concerns regarding elevated liver enzymes may have impacted its clinical development.<sup>[1]</sup> This guide therefore presents the available in vitro data for AMG-548 and contrasts it with the extensive preclinical and clinical efficacy data of AMG 510 (Sotorasib), a landmark inhibitor of KRAS G12C. This comparison serves to highlight the distinct mechanisms and therapeutic applications of these two targeted therapies developed by Amgen.

## In Vitro Efficacy

The in vitro potency of AMG-548 and AMG 510 reflects their high selectivity for their respective targets. AMG-548 demonstrates potent inhibition of the p38 $\alpha$  kinase and subsequent cytokine release, while AMG 510 effectively targets the mutant KRAS G12C protein, leading to the suppression of downstream signaling pathways.

Parameter	AMG-548	AMG 510 (Sotorasib)	Reference
Target	p38 $\alpha$	KRAS G12C	[2]
Ki (p38 $\alpha$ )	0.5 nM	-	[2]
Ki (p38 $\beta$ )	36 nM	-	[2]
Ki (p38 $\gamma$ )	2600 nM	-	[2]
Ki (p38 $\delta$ )	4100 nM	-	[2]
IC50 (LPS-stimulated TNF $\alpha$ in whole blood)	3 nM	-	[2]
IC50 (LPS-stimulated IL-1 $\beta$ in whole blood)	7 nM	-	[2]
IC50 (TNF $\alpha$ -induced IL-8 in whole blood)	0.7 nM	-	[2]
IC50 (IL-1 $\beta$ -induced IL-6 in whole blood)	1.3 nM	-	[2]
Cellular p-ERK IC90	-	Not specified, but potent inhibition observed	[3]
Effect on Cell Viability	-	Selectively impairs viability of KRAS G12C mutant cell lines	[4]

## In Vivo Efficacy

The in vivo efficacy of AMG 510 has been demonstrated in various preclinical models and subsequently confirmed in clinical trials for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC).[5][6] In contrast, detailed in vivo efficacy data for AMG-548 in disease models is not readily available in the public domain. The provided pharmacokinetic data indicates good oral bioavailability in preclinical species.[2]

## AMG-548 Pharmacokinetics[2]

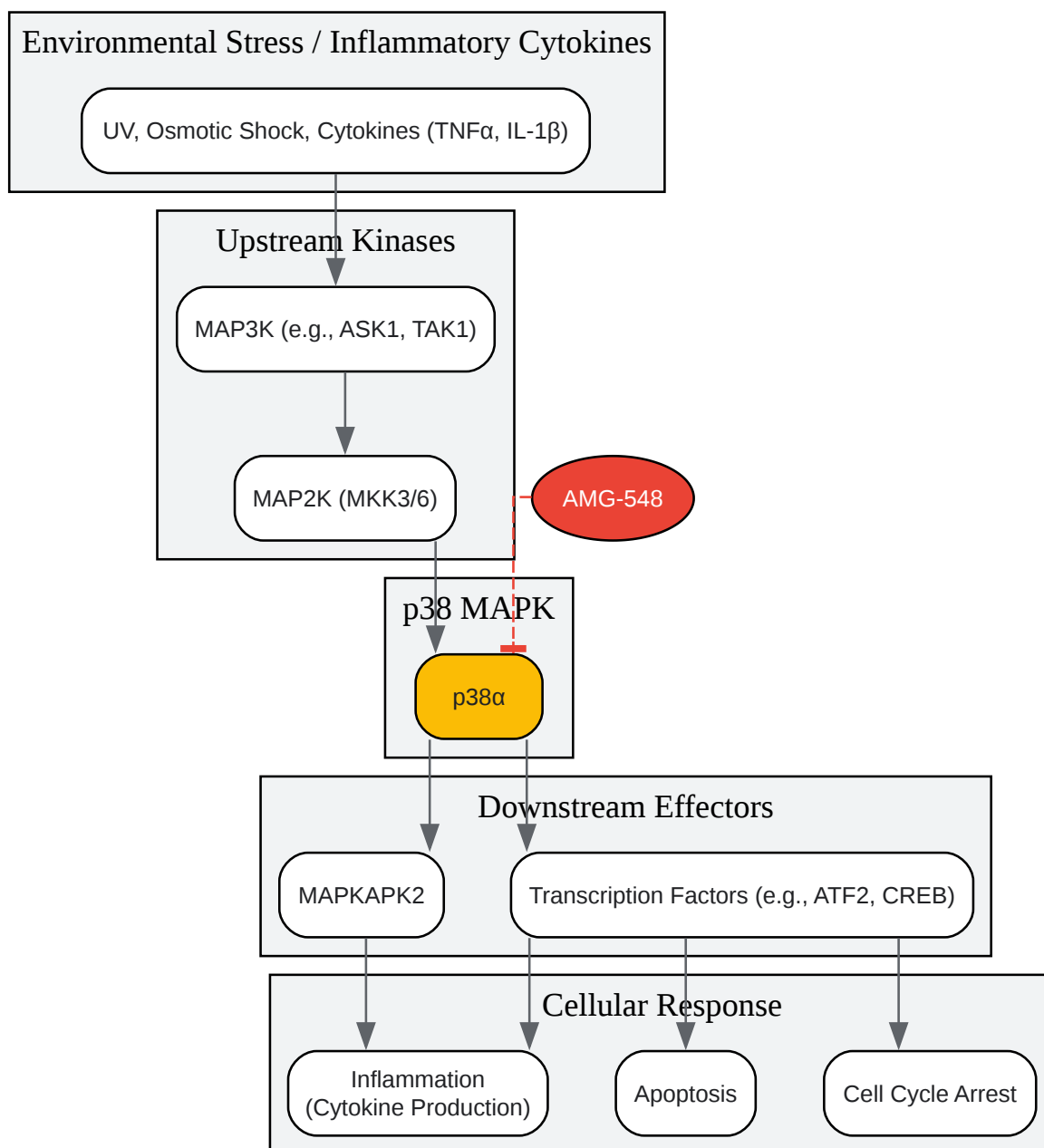
Species	Oral Bioavailability (F)	Half-life (t1/2)
Rat	62%	4.6 hours
Dog	47%	7.3 hours

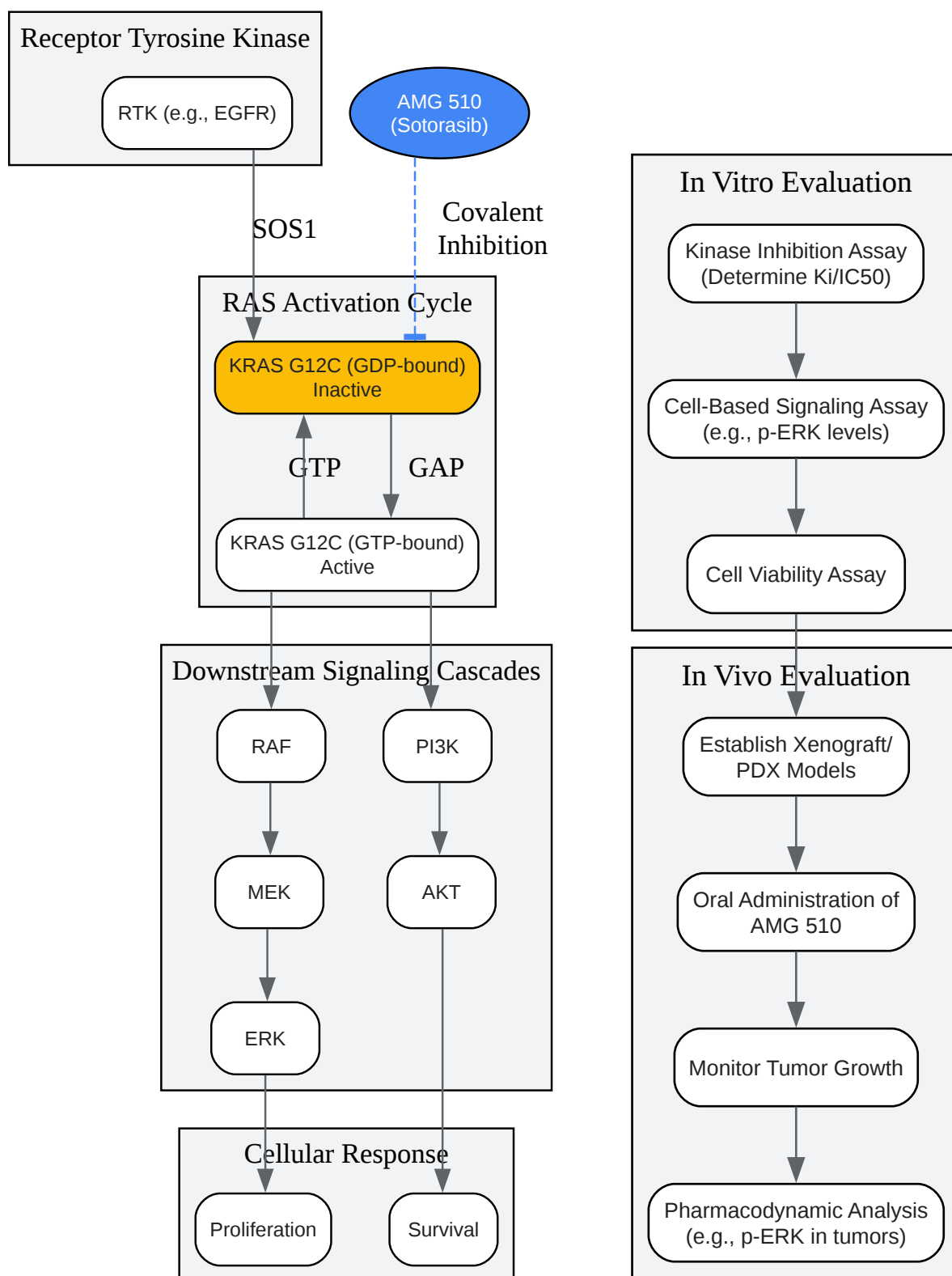
## AMG 510 (Sotorasib) In Vivo Efficacy in Xenograft Models

Model	Treatment	Outcome	Reference
H358 xenografts (KRAS G12C)	10-180 mg/kg, daily oral gavage for 21 days	Dose-dependent tumor regression; 180 mg/kg led to 90% tumor growth inhibition and 30% complete regression.	[4]
A549 xenografts (KRAS wild-type)	Not specified	No significant effect.	[4]
Patient-derived xenograft (PDX) model of KRAS G12C colorectal cancer	100 mg/kg, oral	Reduced tumor volume by 65% after 28 days.	[4]
MIA PaCa-2 T2 xenografts	Not specified	Dose-dependent tumor growth inhibition.	[3]

## Signaling Pathways

The distinct mechanisms of action of AMG-548 and AMG 510 are best understood by visualizing their respective signaling pathways.





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